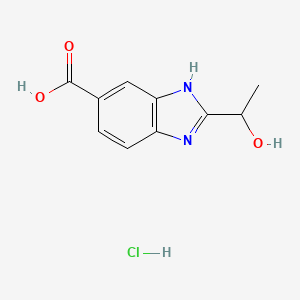

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoline compounds, which are similar to the requested compound, belong to the category of cationic surfactants . They are often used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . In the class of imidazoline compounds, there is a presence of a pendant group, an imidazoline head group, and a hydrocarbon tail .

Synthesis Analysis

Hydroxyethyl imidazolines, a type of cationic imidazolines, are based on fatty acid/aminoethyl ethanolamine in the ratio of 1:1 . They are used as rheology modifiers, oil-soluble, water-soluble salts, and adhesion promoters in lubricants, road making, paint, and ink industries .Molecular Structure Analysis

The molecular structure of imidazoline compounds includes a pendant group, an imidazoline head group, and a hydrocarbon tail . The cationic imidazolines have a positive charge on the imidazoline nucleus, and the electrical charge on the molecule is unaffected by pH changes .Chemical Reactions Analysis

Imidazoline compounds are highly reactive due to the presence of the imidazoline group . They can undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis

Imidazoline compounds possess desirable storage stability, viscosity, dispersibility, and fabric conditioning properties . They are useful in laundry applications and various industrial applications .Scientific Research Applications

Antimicrobial Agents

The imidazole derivatives, including 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride , have been studied for their potential as antimicrobial agents . These compounds have shown significant activity against a wide range of bacteria and fungi, making them candidates for developing new antimicrobial drugs.

Cancer Research

Imidazole-containing compounds like 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride are being explored for their anticancer properties . They can influence cellular pathways necessary for the proper functioning of cancerous cells, offering a new avenue for cancer treatment research.

Central Nervous System Disorders

The structural resemblance of imidazopyridines to purines has led to biological investigations assessing their therapeutic significance in central nervous system disorders . They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating various neurological conditions.

Digestive System Disorders

Imidazole derivatives are known to include proton pump inhibitors and have been used in treating digestive system disorders . Their ability to modulate gastric acid secretion makes them valuable in researching gastrointestinal diseases.

Anti-Inflammatory Applications

Some imidazole compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . They offer a different mechanism of action compared to traditional NSAIDs, which could lead to novel treatments for inflammation-related conditions.

Enzyme Inhibition

Imidazole derivatives have been found to inhibit enzymes involved in carbohydrate metabolism . This property can be harnessed for developing new therapeutic agents for metabolic disorders like diabetes.

Immune System Modulation

These compounds have the potential to affect components of the immune system . Research into their immunomodulatory effects could lead to new treatments for autoimmune diseases and allergies.

Antiviral and Antifungal Therapies

Due to their broad range of chemical and biological properties, imidazole derivatives are also being investigated for antiviral and antifungal applications . Their ability to combat drug-resistant strains makes them particularly interesting for future therapeutic developments.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9;/h2-5,13H,1H3,(H,11,12)(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBXAPDIABHBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)